6-((2,6-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
The compound “6-((2,6-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a chemical compound with the molecular formula C12H9Cl2N3O2S and a molecular weight of 330.18. It is part of the pyrrolidine and pyrimidine families, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrimidines, including “this compound”, is a topic of active research . Various methods for the synthesis of pyrimidines have been described, including ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring and a pyrimidine ring . The pyrrolidine ring is one of the nitrogen heterocycles used widely in medicinal chemistry . The pyrimidine ring is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Scientific Research Applications
Synthesis and Biological Activity
- Antifungal and Antitumor Applications : Research on pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties has shown remarkable antifungal activity. These compounds, synthesized from N4-chloroacetylsulfanilamides, highlight the potential of pyrimidine derivatives in developing new antifungal agents (El-Gaby et al., 2002).
- Nonclassical Antifolate Inhibitors : A study on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase has identified novel compounds with potential as antitumor and antibacterial agents. These findings are significant for the development of new therapeutic strategies (Gangjee et al., 1996).
Materials Science Applications
- Highly Refractive and Transparent Polymers : The development of poly(arylene sulfide sulfone) containing pyrimidine units demonstrates the creation of materials with high refractive indices and good thermal stability, suitable for optical applications (Zhang et al., 2013).
Chemical Synthesis and Modification
- Sulfonated Tetrahydropyridine Derivatives : A radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions has been developed to access sulfonated tetrahydropyridine derivatives, showcasing the versatility of pyrimidine derivatives in synthetic chemistry (An & Wu, 2017).
- Chemoselective Reactions : The chemoselective reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines have been explored, highlighting the compound's potential in selective chemical synthesis (Baiazitov et al., 2013).
Mechanism of Action
Target of Action
Pyridopyrimidines, a class of compounds to which our compound belongs, have been found to interact with several therapeutic targets . These targets are often involved in various biological processes, including cell growth regulation, differentiation, migration, and metabolism .
Mode of Action
Pyrimidines and their derivatives, including pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, have been shown to exert their effects through various mechanisms . For instance, they can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Biochemical Pathways
For example, they can inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE2), and prostacyclins .
Pharmacokinetics
The molecular weight of the compound, which can influence its pharmacokinetic properties, is reported to be 24551 .
Result of Action
Many pyrimidines and their derivatives have been shown to exhibit potent anti-inflammatory effects . They can also exhibit cytotoxic activities against various cell lines .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-((2,6-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine are largely determined by its interactions with various biomolecules. Pyrimido[4,5-d]pyrimidines, to which this compound belongs, have been found to interact with protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism
Cellular Effects
Pyrimido[4,5-d]pyrimidines have shown cytotoxic activities against various cancer cell lines . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases
Molecular Mechanism
It is known that pyrimido[4,5-d]pyrimidines can inhibit protein kinases This inhibition could potentially lead to changes in gene expression and enzyme activation or inhibition
Metabolic Pathways
Pyrimidine metabolism is known to be involved in various biological processes
Subcellular Localization
Understanding the subcellular localization of a compound can provide insights into its activity or function
Properties
IUPAC Name |
6-(2,6-dichlorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O2S/c13-9-2-1-3-10(14)12(9)20(18,19)17-5-8-4-15-7-16-11(8)6-17/h1-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQYINPDHINVOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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